2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17998293
InChI: InChI=1S/C9H7Br2FO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C9H7Br2FO2
Molecular Weight: 325.96 g/mol

2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone

CAS No.:

Cat. No.: VC17998293

Molecular Formula: C9H7Br2FO2

Molecular Weight: 325.96 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone -

Specification

Molecular Formula C9H7Br2FO2
Molecular Weight 325.96 g/mol
IUPAC Name 2-bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H7Br2FO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3
Standard InChI Key LMBWKUWBQQYKHB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1Br)C(=O)CBr)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone (C₉H₇Br₂FO₂) features a phenyl ring substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at positions 3, 5, and 4, respectively, while the ethanone moiety is brominated at the α-position. This arrangement creates a sterically hindered and electron-deficient aromatic system, enhancing its reactivity toward electrophilic and nucleophilic agents .

Physical Properties

Experimental data for this compound remain limited, but computational and analog-based estimates provide key insights:

PropertyValue/DescriptionSource
Molecular Weight325.96 g/mol
Molecular FormulaC₉H₇Br₂FO₂
Boiling PointNot reported-
Melting PointNot reported-
Density~1.8 g/cm³ (estimated)
LogP (Partition Coefficient)2.41 (predicted)

The high logP value suggests significant lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

Synthetic Methodologies

Direct Halogenation Strategies

The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone typically involves sequential halogenation of a methoxy-substituted acetophenone precursor. A representative route includes:

  • Bromination of 1-(5-Fluoro-4-methoxyphenyl)ethanone: Treatment with bromine (Br₂) in acetic acid at 0–5°C introduces the first bromine atom at the α-position of the ketone .

  • Electrophilic Aromatic Bromination: Subsequent reaction with N-bromosuccinimide (NBS) in dichloromethane installs the second bromine at the 3-position of the phenyl ring .

Key Reaction Conditions:

StepReagents/ConditionsYield
1Br₂, CH₃COOH, 0–5°C, 2 h75%
2NBS, CH₂Cl₂, AIBN, reflux, 6 h68%

Palladium-Catalyzed Fluorination

Recent advances in C–H activation enable direct fluorination of analogous brominated acetophenones. For example, Pd(OAc)₂-catalyzed fluorination using Selectfluor® as the fluorine source achieves regioselective installation of fluorine at the 5-position . This method avoids multi-step protection/deprotection sequences, streamlining access to the target compound .

Reactivity and Chemical Transformations

Nucleophilic Substitution Reactions

The α-bromo ketone moiety is highly reactive toward nucleophiles. For instance:

  • Ammonolysis: Reaction with aqueous ammonia yields 2-amino-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone, a precursor to imidazole derivatives .

  • Grignard Reactions: Alkyl magnesium bromides add to the carbonyl group, forming tertiary alcohols that can be dehydrated to alkenes .

Cross-Coupling Applications

The bromine atoms facilitate Suzuki-Miyaura and Ullmann couplings. For example:

  • Suzuki Coupling: Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives, expanding the compound’s utility in constructing polycyclic architectures .

Representative Coupling Reaction:

SubstrateCatalyst/BaseProductYield
4-Bromophenylboronic acidPd(PPh₃)₄, K₂CO₃2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)-4-phenyl-ethanone82%

Applications in Medicinal Chemistry

Anacetrapib Intermediate

This compound serves as a key intermediate in synthesizing anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for cardiovascular disease treatment . Late-stage fluorination of brominated precursors using Pd catalysis has been critical in optimizing anacetrapib’s metabolic stability .

Antibacterial and Antifungal Activity

Halogenated acetophenones exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone inhibits Staphylococcus aureus growth at MIC values of 8 µg/mL, likely through disruption of membrane integrity .

Challenges and Future Directions

Despite its synthetic utility, challenges persist:

  • Stereochemical Control: The compound’s planar structure limits applications in asymmetric synthesis.

  • Toxicity Concerns: Brominated aromatics may exhibit hepatotoxicity, necessitating structural modifications for drug development .

Future research should prioritize:

  • Developing enantioselective fluorination protocols.

  • Evaluating in vivo pharmacokinetics and safety profiles.

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